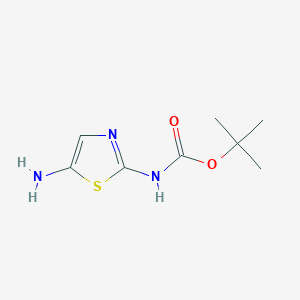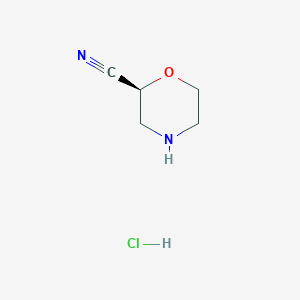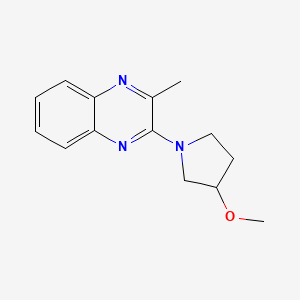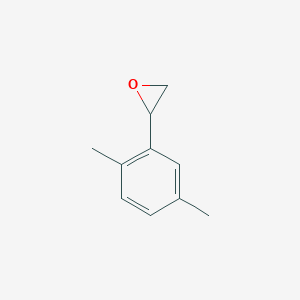![molecular formula C24H26N4O6 B2891062 7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione CAS No. 892272-06-9](/img/structure/B2891062.png)
7-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a molecular formula of C24H24N2O7 . It contains a quinazoline-2,4-dione core, which is substituted with a piperazine ring that is further substituted with a 1,3-benzodioxol-5-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The benzodioxol group is a fused ring system containing a benzene ring and a 1,3-dioxolane ring. The piperazine ring is a six-membered ring containing two nitrogen atoms. The quinazoline-2,4-dione core is a bicyclic system containing two carbonyl groups .Physical And Chemical Properties Analysis
The compound is a white solid with a molecular weight of 452.457 Da . It has a melting point of 98°C and a boiling point of 439.76°C (rough estimate). It has a density of 1.1183 (rough estimate) and a refractive index of 1.6000 (estimate). It is slightly soluble in chloroform, DMSO, and methanol .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
The synthesis of novel heterocyclic compounds, including quinazolinone derivatives, has been a focal point of pharmaceutical research. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The exploration into the synthesis of these derivatives aims to discover new therapeutic agents with potential applications in treating various diseases. For example, the study by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of novel benzodifuranyl and quinazolinone derivatives, showcasing their potential as COX-2 inhibitors with significant anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticancer Research
Quinazolinone derivatives have been extensively studied for their anticancer properties. The structural modification and synthesis of these compounds aim to enhance their cytotoxic activity against various cancer cell lines. A study by Poorirani et al. (2018) on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives demonstrated potent anticancer activities against MCF-7 and HeLa cell lines, highlighting the compound's potential in cancer therapy (Poorirani et al., 2018).
Electrochemical Synthesis
Electrochemical methods offer a green and efficient approach to synthesizing heterocyclic compounds, including those containing quinazolinone structures. These methods facilitate the synthesis of compounds with potential pharmacological activities. For instance, the electrochemical synthesis based on the oxidation of related compounds in the presence of nucleophiles can lead to the formation of arylthiobenzazoles with potential applications in medicinal chemistry (Amani & Nematollahi, 2012).
Antiviral Agents
In the quest for new antiviral agents, compounds with quinazoline skeletons have shown promise. Their synthesis and biological evaluation against various viruses are crucial in the development of novel antiviral therapies. For example, some derivatives exhibit significant activity against influenza A virus, indicating their potential in treating viral infections (Wang et al., 2013).
Propriétés
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6/c1-32-11-10-28-23(30)18-4-3-17(13-19(18)25-24(28)31)22(29)27-8-6-26(7-9-27)14-16-2-5-20-21(12-16)34-15-33-20/h2-5,12-13H,6-11,14-15H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUPESUDRYRIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide](/img/structure/B2890993.png)



![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)


